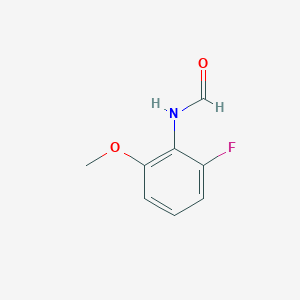
3-(4-Bromofenil)-2'-cianopropiofenona
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves various reagents and conditions . For instance, a related compound, 3-(4-Bromophenyl)propanoic acid, has been synthesized and crystallized in the monoclinic system of P21/c space group .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as density functional theory (DFT) calculations, FTIR, and FT Raman spectra . For instance, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, pyrazolines and their derivatives have shown various biological and pharmacological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3-(4-Bromophenyl)propanoic acid has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .Aplicaciones Científicas De Investigación
Investigación Química
Síntesis de Polímeros de Cristal Líquido: Este compuesto sirve como precursor en la síntesis de oligómeros y polímeros de cristal líquido de cadena lateral. Estos materiales son cruciales para crear pantallas con propiedades electroópticas únicas debido a su capacidad de alinearse en respuesta a campos eléctricos .
Análisis Farmacéutico
Identificación Microbiana: En el análisis farmacéutico, los derivados de este compuesto podrían utilizarse como estándares en métodos cromatográficos para identificar contaminantes microbianos. La identificación precisa es vital para garantizar la seguridad y la eficacia de los productos farmacéuticos .
Ciencia de Materiales
Desarrollo de Cristales Líquidos Termotrópicos: El compuesto se utiliza para desarrollar nuevos cristales líquidos termotrópicos que exhiben una mesofase esméctica A. Estos materiales tienen aplicaciones potenciales en tecnologías de visualización avanzadas y dispositivos optoelectrónicos .
Biotecnología
Estudios de Inhibición Enzimática: Se puede utilizar para estudiar la inhibición de enzimas como la acetilcolinesterasa, lo cual es significativo para comprender la neurotoxicidad y desarrollar tratamientos para trastornos relacionados .
Investigación Médica
Investigación de Neurotoxicidad: Los derivados de este compuesto se han estudiado por sus efectos sobre la actividad de la acetilcolinesterasa y los marcadores de estrés oxidativo en sistemas biológicos, lo que proporciona información sobre la neurotoxicidad y posibles enfoques terapéuticos .
Métodos Analíticos
Análisis Cromatográfico: Este compuesto podría utilizarse en el desarrollo de métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) para detectar y cuantificar especies químicas en diversas muestras .
Mecanismo De Acción
Target of Action
Compounds similar to “3-(4-Bromophenyl)-2’-cyanopropiophenone” often target specific enzymes or receptors in the body. For example, some indole derivatives, which have a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound could interact with its target by binding to it, thereby altering its function. This could result in changes to cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
The compound might affect various biochemical pathways. For instance, it could inhibit or enhance the activity of enzymes involved in these pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell growth and proliferation to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-2’-cyanopropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-2’-cyanopropiophenone and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-2’-cyanopropiophenone can disrupt normal nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, this compound can induce oxidative stress by increasing the production of reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-2’-cyanopropiophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction prevents the hydrolysis of acetylcholine, resulting in its accumulation and subsequent disruption of cholinergic signaling. Furthermore, 3-(4-Bromophenyl)-2’-cyanopropiophenone can induce oxidative stress by generating reactive oxygen species, which can activate various signaling pathways and lead to cellular damage .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade, leading to a decrease in its inhibitory effects on acetylcholinesterase . Additionally, long-term exposure to 3-(4-Bromophenyl)-2’-cyanopropiophenone can result in sustained oxidative stress, which can cause chronic cellular damage and affect cell viability .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone vary with different dosages. At low doses, this compound can inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, 3-(4-Bromophenyl)-2’-cyanopropiophenone can induce severe neurotoxic effects, including convulsions, respiratory distress, and even death . These threshold effects highlight the importance of dosage control in the application of this compound in biochemical research.
Metabolic Pathways
3-(4-Bromophenyl)-2’-cyanopropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the oxidation of the bromophenyl group, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-2’-cyanopropiophenone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(4-Bromophenyl)-2’-cyanopropiophenone can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-2’-cyanopropiophenone plays a crucial role in its activity and function. This compound has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function . The targeting of 3-(4-Bromophenyl)-2’-cyanopropiophenone to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct its localization . This subcellular distribution can influence the compound’s effects on cellular metabolism and overall cell function.
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQQBXKTKXKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



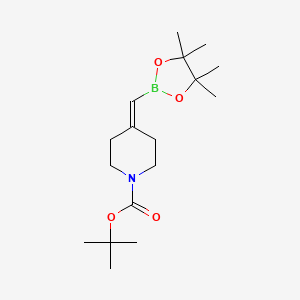
![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)



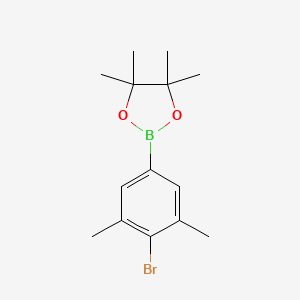
![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
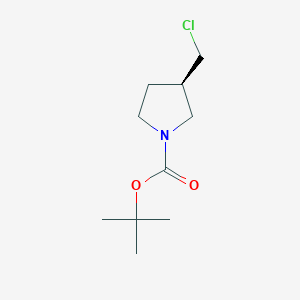

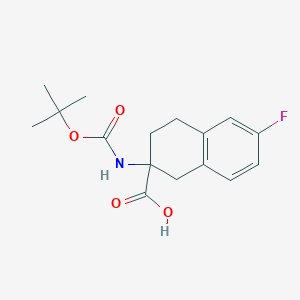

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)
